4-Iodo-5-methyl-1-phenyl-1H-pyrazole
Overview
Description
4-Iodo-5-methyl-1-phenyl-1H-pyrazole is a chemical compound with the molecular formula C10H9IN2 and a molecular weight of 284.10 . It is a solid substance that is used for research purposes .
Synthesis Analysis
The synthesis of pyrazole compounds like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo various chemical reactions, including iodination in the presence of iodine and ammonium hydroxide .Physical and Chemical Properties Analysis
This compound is a solid substance that should be stored at room temperature . It has a melting point of 65-68°C and a boiling point of 322.8°C at 760 mmHg . The predicted density is approximately 1.68 g/cm3, and the refractive index is approximately 1.67 .Scientific Research Applications
1. Structural and Spectral Studies
- Research has explored the structural and spectral characteristics of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, using experimental and theoretical methods. These studies include nuclear magnetic resonance (NMR), Fourier transform infrared (FT-IR) spectroscopy, and density functional theory (DFT) calculations (Viveka et al., 2016).
2. Inhibitor Development in Biochemistry
- Fragment-based lead discovery has identified 5-methyl-4-phenyl-1H-pyrazole as a novel inhibitor of protein kinase B (PKB), a critical enzyme in various biological processes. This discovery has facilitated the development of potent and efficient analogues (Saxty et al., 2007).
3. Antimicrobial and Antioxidant Potentials
- Pyrazole derivatives have been studied for their antimicrobial and antioxidant properties. For example, certain synthesized pyrazole compounds have shown strong antioxidant activity, suggesting their potential in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
4. Antifungal and Antibacterial Properties
- Phenylpyrazoles derived from 4-(2-bromoacetyl)-5-methyl-1-phenyl-3-phenylcarbamoyl-1H-pyrazole and similar compounds have demonstrated significant antimicrobial properties. These include inhibitory effects against pathogenic yeast and mould, contributing to the development of new therapeutic agents (Farag et al., 2008).
5. Synthesis of Derivatives for Pharmacological Potential
- Studies on the synthesis of pyrazole-based pyrimidine scaffolds, which are components in nucleic acids, have shown potential applications in AIDS chemotherapy. The focus has been on cost-effective synthesis and subsequent biological activity evaluation (Ajani et al., 2019).
6. Exploration in Molecular Targeted Therapy
- 3-phenyl-1H-pyrazole derivatives have been synthesized and studied for their potential as intermediates in the development of small molecular targeted anticancer drugs. This underlines the role of such compounds in cancer therapy (Liu et al., 2017).
7. Corrosion Inhibition Research
- Research has explored the application of pyrazol derivatives as corrosion inhibitors, such as for steel in the petroleum industry. This includes investigating their efficacy and mechanisms through various spectroscopic and electrochemical methods (Singh et al., 2020).
Mechanism of Action
Target of Action
4-Iodo-5-methyl-1-phenyl-1H-pyrazole is a pyrazole derivative . Pyrazole derivatives have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been found to inhibit c-Met, a protein that plays a crucial role in cellular processes such as growth, development, and repair .
Mode of Action
It is suggested that the compound interacts with its targets, possibly through binding to the active site of the target protein, leading to inhibition of the protein’s function . This interaction can result in changes in cellular processes controlled by the target protein.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the functions of its target proteins. For instance, if the compound inhibits c-Met, it could affect pathways involved in cell growth and development . .
Pharmacokinetics
Its physical properties such as melting point (65-68° c), boiling point (3228° C at 760 mmHg), and density (~168 g/cm^3) suggest that it is a solid compound that can be stored at room temperature . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its mode of action and the biochemical pathways it affects. If it inhibits c-Met, it could potentially interfere with cell growth and development . .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some pyrazole derivatives have been found to exhibit cytotoxic effects in certain cell lines
Molecular Mechanism
Pyrazole derivatives are known to undergo various reactions, including free radical bromination and nucleophilic substitution
Temporal Effects in Laboratory Settings
The compound is known to have a melting point of 65-68°C and a boiling point of 322.8°C at 760 mmHg
Metabolic Pathways
Pyrazole derivatives are known to undergo various reactions, including free radical bromination and nucleophilic substitution
Properties
IUPAC Name |
4-iodo-5-methyl-1-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKUAKSZBOSBOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380082 | |
Record name | 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342405-19-0 | |
Record name | 4-Iodo-5-methyl-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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